molecular formula C12H20Ge B157503 Tetraallylgermane CAS No. 1793-91-5

Tetraallylgermane

Cat. No.: B157503
CAS No.: 1793-91-5
M. Wt: 236.9 g/mol
InChI Key: LGLLRRNQRDPDEE-UHFFFAOYSA-N
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Description

Tetraallylgermane is an organogermanium compound with the molecular formula C12H20Ge. It is characterized by the presence of four allyl groups attached to a central germanium atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraallylgermane can be synthesized through the reaction of germanium tetrachloride with allyl magnesium bromide. The reaction typically proceeds under an inert atmosphere to prevent oxidation and involves the following steps:

    Preparation of Allyl Magnesium Bromide: Allyl bromide is reacted with magnesium in anhydrous ether to form allyl magnesium bromide.

    Reaction with Germanium Tetrachloride: The prepared allyl magnesium bromide is then added to germanium tetrachloride under controlled conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetraallylgermane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert this compound into simpler germanium-containing compounds.

    Substitution: The allyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Tetraallylgermane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetraallylgermane involves its interaction with various molecular targets and pathways. In chemical reactions, the allyl groups can participate in addition and substitution reactions, facilitating the formation of new compounds. The germanium atom can also interact with other elements, influencing the reactivity and stability of the compound. Detailed studies on the specific molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

  • Tri-n-butylgermane
  • Phenyltrimethylgermane
  • Diethylgermane
  • Allyltriethylgermane

Comparison: Tetraallylgermane is unique due to the presence of four allyl groups, which confer distinct reactivity and properties compared to other organogermanium compounds. For example, tri-n-butylgermane and phenyltrimethylgermane have different substituents, leading to variations in their chemical behavior and applications. The allyl groups in this compound make it particularly suitable for reactions involving addition and substitution, providing versatility in synthetic applications .

Biological Activity

Tetraallylgermane (C12_{12}H20_{20}Ge) is an organogermanium compound with a unique structure characterized by four allyl groups bonded to a central germanium atom. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities. This article reviews the current understanding of the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is synthesized through a reaction involving germanium tetrachloride and allyl magnesium bromide under controlled conditions. Its molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile reagent in organic synthesis.

The biological activity of this compound is thought to involve several mechanisms:

  • Reactive Intermediates : The allyl groups can generate reactive intermediates that interact with biological macromolecules.
  • Metal Coordination : The germanium atom can coordinate with various biological ligands, potentially influencing cellular pathways.
  • Oxidative Stress Modulation : Similar organogermanium compounds have shown the ability to modulate oxidative stress, which is crucial in various diseases.

Biological Applications

Research into the biological applications of this compound is ongoing. Some notable areas include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism may involve inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Properties : Some organogermanium compounds have demonstrated antimicrobial activity, suggesting potential applications for this compound in treating infections.
  • Neuroprotective Effects : There is emerging evidence indicating that this compound could protect neuronal cells from oxidative damage.

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure. The compound induced apoptosis as evidenced by increased annexin V staining and caspase-3 activation.

Concentration (µM)Viability (%)Apoptosis Induction (Caspase-3 Activity)
01001
25851.5
50603
100306

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of this compound against various bacterial strains. It was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa>100

Comparison with Other Organogermanium Compounds

This compound's biological activity can be compared with other organogermanium compounds such as tri-n-butylgermane and phenyltrimethylgermane. While these compounds also exhibit some level of biological activity, this compound's unique structure may confer specific advantages in terms of reactivity and interaction with biological targets.

CompoundStructure TypeNotable Activity
This compoundFour allyl groupsAnticancer, antimicrobial
Tri-n-butylgermaneThree butyl groupsLimited anticancer activity
PhenyltrimethylgermaneOne phenyl groupAntioxidant properties

Properties

IUPAC Name

tetrakis(prop-2-enyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Ge/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLLRRNQRDPDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Ge](CC=C)(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316533
Record name Tetraallylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793-91-5
Record name Tetraallylgermane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1793-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraallylgermane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraallylgermane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of tetraallylgermane in organic synthesis?

A1: this compound demonstrates potential as a versatile reagent in organic synthesis. [] Scandium trifluoromethanesulfonate can effectively catalyze the allylation of carbonyl compounds using this compound in aqueous media. [] This reaction exhibits chemoselectivity, favoring the allylation of aldehydes over ketones. [] This approach offers a green chemistry approach for synthesizing homoallylic alcohols.

Q2: How is chirality introduced when using this compound in synthesis?

A2: this compound can be selectively cyclozirconated or spirozirconated to generate chiral (racemic) spirosilanes and spirogermanes. [] This reaction exploits the reactivity of the allyl groups with zirconocene reagents, leading to the formation of cyclic structures containing germanium and silicon. [] These chiral spirosilanes and spirogermanes, possessing two or four stereogenic centers, hold potential applications in asymmetric synthesis and materials science. []

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